
Stk16-IN-1
説明
STK16-IN-1: は、セリン/スレオニンキナーゼ16(STK16)の非常に選択的な阻害剤です。 この化合物は、STK16キナーゼに対してIC50値が0.295マイクロモルという強力な阻害活性を示しています 。 STK16は、細胞周期調節、タンパク質分泌、シグナル伝達など、さまざまな細胞プロセスに関与しています .
科学的研究の応用
Cancer Therapy
The primary application of STK16-IN-1 is in cancer research. Its ability to inhibit STK16 activity has been linked to:
- Reduction of Tumor Cell Growth : Studies have demonstrated that this compound can significantly reduce the growth of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell cycle arrest and apoptosis .
Cell Line | Effect of this compound |
---|---|
MCF-7 | Reduced cell number; increased binucleation |
HeLa | Golgi fragmentation; delayed mitotic entry |
Prostate tissues | Inhibition of contraction |
Cellular Signaling Studies
This compound serves as a pharmacological probe to investigate the signaling pathways involving STK16:
- Golgi Integrity Regulation : Inhibition with this compound leads to fragmentation of the Golgi complex, similar to results observed with RNA interference targeting STK16, confirming its role in maintaining Golgi structure .
Understanding Kinase Functionality
Research utilizing this compound has provided insights into the functional roles of kinases within cellular processes:
- Actin Dynamics : The inhibitor has been shown to affect actin dynamics, indicating that STK16 may function as an actin-binding protein that regulates cytoskeletal organization .
Case Study 1: Breast Cancer Research
In a study conducted by Liu et al., treatment with this compound resulted in significant reductions in MCF-7 cell proliferation and enhanced sensitivity to doxorubicin. The findings suggest that targeting STK16 could be a promising strategy for improving therapeutic outcomes in breast cancer patients .
Case Study 2: Prostate Tissue Contraction
A separate investigation explored the effects of this compound on human prostate tissues. The study found that inhibition led to decreased contraction responses, suggesting potential applications for treating conditions related to prostate hyperactivity or dysfunction .
作用機序
STK16-IN-1は、STK16キナーゼのATP結合部位を競合的に阻害することで、その効果を発揮します。 この阻害により、標的タンパク質上のセリンおよびスレオニン残基のリン酸化が阻害され、STK16によって調節されるさまざまな細胞プロセスが阻害されます 。 この化合物は、キノーム全体で優れた選択性を示しており、STK16特異的経路を研究するための貴重なツールとなっています .
類似化合物の比較
類似化合物: : 類似化合物には、NPC132329(アルキリアフラビンC)やNPC160898などの他のキナーゼ阻害剤が含まれます 。 これらの化合物は、セリン/スレオニンキナーゼも標的とし、分子動力学シミュレーションにおいて高い結合親和性と安定性を示しています .
独自性: : this compoundは、STK16キナーゼに対する高い選択性と効力により、ユニークです。 これは、他の阻害剤よりもはるかに低い0.295マイクロモルのIC50値を示します 。 さらに、化学療法剤の効果を高める能力も、他のキナーゼ阻害剤とは一線を画しています .
生化学分析
Biochemical Properties
Stk16-IN-1 plays a crucial role in biochemical reactions by inhibiting the kinase activity of STK16. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of substrates such as DRG1 and EIF4EBP1. The compound also exhibits selectivity across the kinome, as assessed using the KinomeScan profiling assay . Additionally, this compound inhibits mTOR kinase with an IC50 of 5.56 μM .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In MCF-7 cells, treatment with this compound results in a reduction in cell number and accumulation of binucleated cells . This compound also potentiates the antiproliferative effects of chemotherapeutics such as cisplatin, doxorubicin, colchicine, and paclitaxel . Furthermore, this compound has been shown to reduce cancer cell numbers and potentiate the antiproliferative effects of some chemotherapeutics .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an ATP-competitive inhibitor against the Numb Associated Kinase family serine/threonine kinase STK16. This compound inhibits the kinase activity of STK16 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates . This inhibition leads to a reduction in cell proliferation and an increase in the population of binucleated cells . Additionally, this compound has been shown to phosphorylate c-MYC at serine 452, hindering its degradation via the ubiquitin-proteasome pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound treatment results in a reduction in cell number and accumulation of binucleated cells over a period of 72 hours . Long-term effects of this compound on cellular function include alterations in cell cycle progression and Golgi assembly regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In vivo studies have demonstrated that pharmacological inhibition of STK16 by this compound significantly curtails colorectal cancer proliferation and c-MYC expression . Higher doses of this compound may lead to toxic or adverse effects, although specific threshold effects and toxicity data are not extensively documented.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phosphorylation of DRG1 and EIF4EBP1 . The compound also interacts with enzymes such as mTOR kinase, inhibiting its activity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound primarily localizes to the Golgi apparatus and cell membrane . Its distribution is influenced by its interactions with actin and other cytoskeletal proteins, which affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is primarily within the Golgi apparatus and cell membrane . The compound’s activity and function are influenced by its localization, with autophosphorylation at specific sites such as Tyr198 playing a crucial role in its kinase activity and subcellular distribution . Mutations in these autophosphorylation sites can alter the localization and activity of this compound, affecting its overall function within the cell .
準備方法
合成経路と反応条件: : STK16-IN-1の調製には、ピロロナフチリジノンコア構造の形成を含む一連の合成ステップが含まれます。 この化合物は一般的に、4つの濃度(100ナノモル、50ナノモル、20ナノモル、10ナノモル)に対して1:3の連続希釈で、ATP競合実験に対しては6つの濃度(1ミリモルから10マイクロモル)で調製されます 。 キナーゼ反応は、1×キナーゼ反応バッファーで行われます .
工業的生産方法:
化学反応の分析
反応の種類: : STK16-IN-1は、主にキナーゼ阻害反応を受けます。 これは、STK16キナーゼのATP結合部位に結合するATP競合阻害剤として作用します .
一般的な試薬と条件: : この化合物は通常、ATPやキナーゼ反応バッファーなどの試薬を用いたキナーゼアッセイで使用されます 。 シスプラチン、ドキソルビシン、コルヒチン、パクリタキセルなどの化学療法剤と組み合わせて使用して、抗増殖効果を高めることもできます .
生成される主な生成物: : this compoundとSTK16キナーゼとの反応から生成される主な生成物は、阻害されたキナーゼ複合体です .
科学研究への応用
化学: : this compoundは、STK16キナーゼの生物学的機能を研究するためのツール化合物として使用されます。 これは、STK16がさまざまな細胞プロセスにおいて果たす役割を解明するのに役立ちます .
生物学: : 生物学研究では、this compoundは、STK16阻害が細胞増殖、細胞周期進行、タンパク質分泌に与える影響を調べるために使用されます .
医学: : この化合物は、がん治療において潜在的な治療的応用を持っています。 がん細胞数を減らし、化学療法剤の抗増殖効果を高めることが示されています .
類似化合物との比較
Similar Compounds: : Similar compounds include other kinase inhibitors such as NPC132329 (Arcyriaflavin C) and NPC160898 . These compounds also target serine/threonine kinases and have shown high binding affinity and stability in molecular dynamics simulations .
Uniqueness: : STK16-IN-1 is unique due to its high selectivity and potency against STK16 kinase. It exhibits an IC50 value of 0.295 micromolar, which is significantly lower than other inhibitors . Additionally, its ability to potentiate the effects of chemotherapeutics further distinguishes it from other kinase inhibitors .
生物活性
STK16-IN-1 is a selective inhibitor of the serine/threonine protein kinase STK16, which plays a crucial role in various cellular processes, including actin dynamics, Golgi organization, and cell cycle progression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on cell biology, and potential therapeutic applications.
This compound functions as an ATP-competitive inhibitor specifically targeting the kinase activity of STK16. Its selectivity is pivotal as it minimizes off-target effects, allowing for clearer insights into the biological roles of STK16. Research indicates that this compound disrupts normal Golgi structure and function by inducing fragmentation of the Golgi complex in various cell lines, including HeLa and MCF-7 cells.
Key Findings:
- Golgi Fragmentation : Treatment with 10 μM this compound increased the percentage of cells with fragmented Golgi from 9.7% to 33.8% in HeLa cells .
- Cell Cycle Effects : The inhibition of STK16 leads to prolonged mitotic phases and accumulation of binucleated cells, indicating a failure in cytokinesis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Study 1: Golgi Organization and Actin Dynamics
In a study examining the role of STK16 in Golgi organization, researchers found that this compound treatment led to significant changes in actin polymerization dynamics. The inhibitor not only disrupted Golgi integrity but also affected the cytoskeletal architecture by altering F-actin levels. This suggests that STK16 plays a critical role in maintaining both Golgi and cytoskeletal structures during cell division .
Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated that treatment with the inhibitor resulted in a notable reduction in cell numbers and an increase in binucleated cells, suggesting that inhibiting STK16 could enhance the efficacy of chemotherapeutic agents by promoting apoptosis or senescence in cancer cells .
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNRDXHKVSKUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134342 | |
Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223001-53-3 | |
Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。